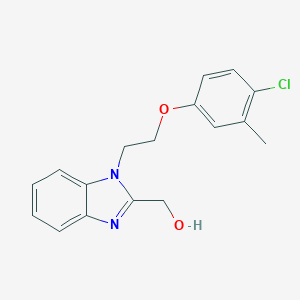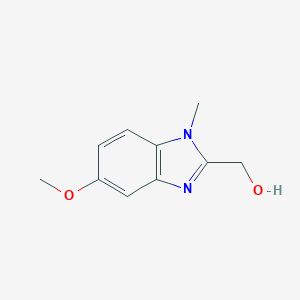![molecular formula C23H23N3O3 B368374 2-furyl-N-({1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide CAS No. 920116-20-7](/img/structure/B368374.png)
2-furyl-N-({1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-furyl-N-({1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide is a complex organic compound that features a benzimidazole core, a furan ring, and a methylphenoxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-furyl-N-({1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
Attachment of Methylphenoxypropyl Group: This step involves the reaction of the benzimidazole derivative with 3-(2-methylphenoxy)propyl bromide under basic conditions.
Incorporation of Furan Ring: The final step involves the coupling of the intermediate with 2-furylcarboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-furyl-N-({1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The benzimidazole core can be reduced to form dihydrobenzimidazole derivatives.
Substitution: The methylphenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-furyl-N-({1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-furyl-N-({1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes and receptors involved in cellular processes.
Pathways Involved: The compound can modulate signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like thiabendazole and albendazole share the benzimidazole core.
Furan Derivatives: Compounds like furfural and furan-2-carboxylic acid share the furan ring.
Uniqueness
2-furyl-N-({1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide is unique due to its combination of a benzimidazole core, a furan ring, and a methylphenoxypropyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[[1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-17-8-2-5-11-20(17)28-15-7-13-26-19-10-4-3-9-18(19)25-22(26)16-24-23(27)21-12-6-14-29-21/h2-6,8-12,14H,7,13,15-16H2,1H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXLWHASCJWHRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368315.png)

![{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368317.png)
![{1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368319.png)
![{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368322.png)
![{1-[4-(2,6-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368323.png)
![{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368324.png)

![N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B368372.png)
![2-furyl-N-({1-[3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B368375.png)
![N-{[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B368376.png)
![2-furyl-N-({1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B368379.png)
![2-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B368381.png)
![N-({1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B368388.png)
